Ethyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate; hydrochloride is a synthetic compound with significant potential in pharmaceutical research. It is classified as a fluorinated derivative of a cyclopentapyrrole structure, which is of interest due to its unique cyclic framework and potential biological activities. The molecular formula of this compound is and its molecular weight is approximately 237.7 g/mol. This compound has been synthesized and characterized for various research applications, particularly in the field of medicinal chemistry.
The synthesis of Ethyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate; hydrochloride typically involves multi-step synthetic routes that include the formation of the cyclopentapyrrole framework followed by fluorination and carboxylation steps.
The process requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of Ethyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate; hydrochloride can be represented using various structural notations:
InChI=1S/C10H16FNO2.ClH/c1-2-14-8(13)9-4-3-5-10(9,11)7-12-6-9;/h12H,2-7H2,1H3;1H/t9-,10-/m1./s1
CCOC(=O)C12CCCC1(CNC2)F.Cl
Ethyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate; hydrochloride can participate in various chemical reactions:
These reactions expand the utility of the compound in further chemical transformations.
The mechanism of action for Ethyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate; hydrochloride is primarily investigated in the context of its potential pharmacological effects. While specific studies may vary:
Further studies are required to elucidate the precise mechanisms involved in its biological activity.
Ethyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate; hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for determining suitable applications and handling procedures in laboratory settings.
Ethyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate; hydrochloride has potential applications in various scientific fields:
The ongoing research into this compound may reveal additional applications and enhance its significance in medicinal chemistry.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4